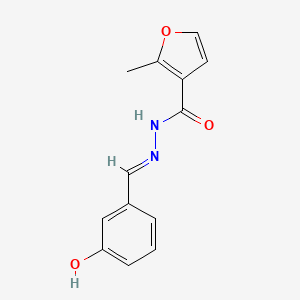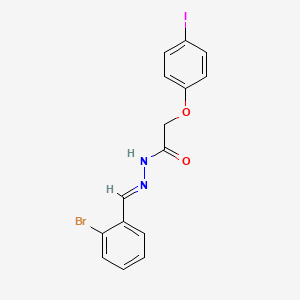
N'-(3-hydroxybenzylidene)-2-methyl-3-furohydrazide
Descripción general
Descripción
Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond with an acyl group (R-C=O) attached to one of the nitrogen atoms and a hydrogen atom attached to the other. They play a vital role in making biologically active compounds in various fields of chemistry .
Synthesis Analysis
The synthesis of hydrazides typically involves the reaction of a carboxylic acid derivative (like an acyl chloride or an ester) with hydrazine. The exact method would depend on the specific structure of the hydrazide .Molecular Structure Analysis
The molecular structure of a hydrazide includes an acyl group (R-C=O) attached to a hydrazine moiety (H2N-NH2). The exact structure would depend on the nature of the R group and any additional functional groups present on the molecule .Chemical Reactions Analysis
Hydrazides can undergo a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones, and reaction with nitrous acid to form diazo compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a hydrazide would depend on its specific structure. Factors influencing these properties could include the nature of the R group, the presence of additional functional groups, and the overall size and shape of the molecule .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on hydrazides could include exploring their synthesis, studying their reactions, investigating their mechanisms of action, and assessing their physical and chemical properties. Additionally, given their potential biological activity, hydrazides could be studied for possible applications in medicine or other fields .
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-12(5-6-18-9)13(17)15-14-8-10-3-2-4-11(16)7-10/h2-8,16H,1H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWMTNXFMNRZTR-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-methoxyphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3866162.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)
![isonicotinaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3866178.png)

![4-methoxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866188.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-3-ol](/img/structure/B3866195.png)

![N-[4-(benzyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3866203.png)
![2-[(3-phenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3866207.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3866230.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
